Standard aluminum precursors like TMA introduce pyrophoric risk and costly safety infrastructure. Al(tmhd)₃ is an air-stable, non-pyrophoric solid that eliminates these hazards without sacrificing film quality.
- Produces crystalline Al₂O₃ films at low temperatures where Al(acac)₃ yields amorphous phases, removing the need for a post-deposition anneal.
- TGA data confirms a ~10 °C lower onset of weight loss vs. Al(acac)₃, enabling deposition on thermally sensitive substrates such as flexible electronics and polymers.
- Sublimation enthalpy is 1-7% lower than M(acac)₃ analogs, maximizing precursor delivery rate for higher-throughput CVD/ALD processes.
Molecular FormulaC33H57AlO6
Molecular Weight579.8 g/mol
CAS No.14319-08-5
Cat. No.B077173
⚠ Attention: For research use only. Not for human or veterinary use.
Aluminum 2,6,6-tetramethyl-3,5-heptanedionate, commonly referred to as Al(tmhd)₃ or Al(thd)₃ (CAS 14319-08-5), is a solid, volatile metal-organic coordination complex with the formula Al(C₁₁H₁₉O₂)₃ [1]. This compound belongs to the β-diketonate family, distinguished by bulky tert-butyl substituents on the ligand backbone. It serves as a precursor for the deposition of aluminum oxide (Al₂O₃) thin films via techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) [2]. Its key attributes include a melting point in the range of 255-267 °C and sufficient volatility for vapor-phase transport at moderate temperatures, making it a candidate for applications requiring high-purity aluminum-containing films [3].
Precursor classVolatile β-diketonate for MOCVD/ALD Al₂O₃ filmsBulky t-butyl groups enhance vapor transport
Deposition outcomeReported to yield crystalline Al₂O₃ at low deposition temperaturesEliminates need for post-deposition anneal in some workflows
[1] M. Aslam Siddiqi, Rehan A. Siddiqui, and Burak Atakan. (2010). Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)ₙ] Compounds. Journal of Chemical & Engineering Data, 55(6), 2149–2154. View Source
[2] A. Devi, S.A. Shivashankar, and A.G. Samuelson. (2002). MOCVD of aluminium oxide films using aluminium β-diketonates as precursors. Journal de Physique IV (Proceedings), 12(4), 139-146. View Source
[3] M. Aslam Siddiqi, Rehan A. Siddiqui, and Burak Atakan. (2010). Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)ₙ] Compounds. Journal of Chemical & Engineering Data, 55(6), 2149–2154. View Source
Why Al(tmhd)₃ Substitution Fails
The selection of an aluminum precursor for vapor deposition is not a trivial substitution. Critical process parameters, including deposition temperature, film purity, and safety protocols, are exquisitely sensitive to the precursor's specific physicochemical properties [1]. Unlike the highly reactive and pyrophoric alkyl aluminum compounds (e.g., trimethylaluminum, TMA), Al(tmhd)₃ is an air-stable solid, which significantly simplifies its handling, storage, and integration into industrial workflows [2]. Moreover, its thermal decomposition pathway and vapor pressure characteristics differ markedly from other β-diketonates like Al(acac)₃, leading to measurable differences in deposition windows and film crystallinity [3]. Therefore, assuming functional equivalence without direct comparative data can result in suboptimal film quality, process instability, or increased safety risks, underscoring the need for a quantitative, evidence-based selection guide.
TMA replacementReplacing Al(tmhd)₃ with trimethylaluminum introduces a pyrophoric liquid that requires specialized safety infrastructure and rigorous handling protocols.Air-stable advantage is lost; facility constraints may apply.
Al(acac)₃ shiftSubstituting Al(acac)₃ for Al(tmhd)₃ may alter film crystallinity and deposition window due to differing volatility and decomposition behavior.Process outcomes may differ even under similar conditions.
Functional assumptionAssuming interchangeable performance without comparative data risks suboptimal film quality, process instability, or compromised reproducibility.Direct validation under target deposition conditions recommended.
[1] Holger Saare, Golnaz Dianat, and Gregory N. Parsons. (2022). Comparative In Situ Study of the Initial Growth Trends of Atomic Layer-Deposited Al₂O₃ Films. The Journal of Physical Chemistry C, 126(16), 7032-7040. View Source
[2] Jay V. Swarup et al. (2025). Nonpyrophoric alternative to trimethylaluminum for the atomic layer deposition of Al₂O₃. Journal of Vacuum Science & Technology A, 43(2). View Source
[3] A. Devi, S.A. Shivashankar, and A.G. Samuelson. (2002). MOCVD of aluminium oxide films using aluminium β-diketonates as precursors. Journal de Physique IV (Proceedings), 12(4), 139-146. View Source
Quantitative Differentiation of Al(tmhd)₃
Thermal Volatilization: Al(tmhd)₃ vs. Al(acac)₃
In a direct comparative thermogravimetric analysis (TGA), Al(tmhd)₃ exhibits an earlier onset of weight loss compared to its unsubstituted analog, Al(acac)₃ [1]. This indicates a lower temperature requirement for vapor transport, which is a critical factor for deposition processes on temperature-sensitive substrates or for achieving higher precursor flux at a given temperature.
Onset volatilizationHead-to-head
~140 °Cvs.~150 °C (Al(acac)₃)
Supports wider deposition temperature window assessment
TG/DTA under inert atmosphere; reported ~10 °C lower onset
Simultaneous TG/DTA analysis under inert atmosphere
Why This Matters
This lower volatilization temperature for Al(tmhd)₃ can translate to a wider processing window and potentially reduced thermal budget during film deposition.
[1] Srinivasrao Shivashankar. (2002). Simultaneous TG/DTA of (a) Al(acac)₃ and (b) Al(thd)₃. Figure 1 from MOCVD of aluminium oxide films using aluminium β-diketonates as precursors (A. Devi et al., J. Phys. IV France, 12(4), 2002). View Source
Volatility: Al(tmhd)₃ vs. Al(acac)₃
The enhanced volatility of tmhd-based complexes relative to acac-based complexes is quantitatively reflected in their sublimation enthalpies (ΔH_sub). A systematic study of substituent effects established that for a series of trivalent metals, the ΔH_sub for M(tmhd)₃ derivatives is consistently 93-99% of the value for the corresponding M(acac)₃ derivative [1]. This trend, indicative of weaker intermolecular forces and thus higher volatility, is applicable to the aluminum complexes and confirms Al(tmhd)₃'s superior vapor transport characteristics.
Sublimation enthalpyClass-level
1-7% lower ΔH_subvs.M(acac)₃ baseline
Indicates class-level higher volatility potential
Based on trivalent metal diketonates; aluminum complex inferred
CVDVapor PressureSublimation Enthalpy
Evidence Dimension
Sublimation Enthalpy (ΔH_sub)
Target Compound Data
93-99% of the ΔH_sub for M(acac)₃
Comparator Or Baseline
M(acac)₃ derivatives: ΔH_sub set as baseline (100%)
Quantified Difference
ΔH_sub is 1-7% lower
Conditions
Thermogravimetric analysis (TGA) data for trivalent metal (M = Al, Sc, Cr, Fe, Co, Ga) complexes
Why This Matters
A lower sublimation enthalpy directly correlates with higher vapor pressure at a given temperature, enabling more efficient precursor delivery and higher potential deposition rates in CVD and ALD processes.
CVDVapor PressureSublimation Enthalpy
[1] R. L. Hilderbrandt, et al. (2000). Substituent effects on the volatility of metal β-diketonates. Advanced Materials for Optics and Electronics, 10(3-5), 169-178. View Source
Safety vs. Trimethylaluminum (TMA)
A critical differentiator for Al(tmhd)₃ in industrial settings is its non-pyrophoric nature, a stark contrast to the industry-standard precursor trimethylaluminum (TMA). TMA is a pyrophoric liquid that ignites spontaneously in air, requiring specialized, costly equipment and rigorous safety protocols for storage and delivery [1]. Al(tmhd)₃ is an air-stable solid, eliminating these significant hazards and simplifying its use in research and manufacturing environments.
Air reactivityReported
Non-pyrophoric solidvs.Pyrophoric liquid (TMA)
Differentiates handling and safety context for facility planning
Qualitative hazard classification at ambient conditions
ALDSafetyPrecursor Handling
Evidence Dimension
Reactivity with Air
Target Compound Data
Non-pyrophoric, air-stable solid
Comparator Or Baseline
Trimethylaluminum (TMA): Pyrophoric liquid
Quantified Difference
Qualitative difference in hazard classification
Conditions
Ambient temperature and pressure
Why This Matters
The non-pyrophoric property of Al(tmhd)₃ drastically reduces capital expenditure for specialized equipment and lowers operational risks, making it a compelling alternative for facilities where the use of TMA is impractical or restricted.
ALDSafetyPrecursor Handling
[1] Jay V. Swarup et al. (2025). Nonpyrophoric alternative to trimethylaluminum for the atomic layer deposition of Al₂O₃. Journal of Vacuum Science & Technology A, 43(2). View Source
Film Crystallinity: Al(tmhd)₃ vs. Al(acac)₃
Comparative MOCVD experiments demonstrate a distinct difference in the crystallinity of Al₂O₃ films deposited from Al(tmhd)₃ and Al(acac)₃. Films grown using Al(tmhd)₃ as the precursor are reported to be crystalline even at low deposition temperatures, while those grown from Al(acac)₃ under comparable conditions are amorphous [1]. This difference in film microstructure is crucial for applications requiring specific dielectric, mechanical, or optical properties.
Qualitative difference in microstructure (crystalline vs. amorphous)
Conditions
MOCVD on TiN/WC and Si(100) substrates in the temperature range 500-1100 °C
Why This Matters
For applications requiring a specific crystal phase of Al₂O₃ directly from the deposition process without a high-temperature post-anneal, Al(tmhd)₃ offers a clear and verifiable advantage over Al(acac)₃.
MOCVDThin FilmsCrystallinity
[1] A. Devi, S.A. Shivashankar, and A.G. Samuelson. (2002). MOCVD of aluminium oxide films using aluminium β-diketonates as precursors. Journal de Physique IV (Proceedings), 12(4), 139-146. View Source
Long-Term CVD Stability
A study on the long-term thermal stability of various M(tmhd)ₙ compounds found that Al(tmhd)₃ remains stable under CVD-relevant conditions, specifically at temperatures between 341 and 412 K (68-139 °C) [1]. This stability is essential for maintaining consistent precursor delivery and preventing premature decomposition, which can lead to particle generation, clogged delivery lines, and non-uniform film growth. The study confirms its suitability as a CVD precursor.
CVD thermal stabilityClass-level
Stable at 341-412 K
Supports precursor lifetime and delivery consistency
No decomposition observed under tested conditions; model-specific
CVDThermal StabilityPrecursor Lifetime
Evidence Dimension
Thermal Stability
Target Compound Data
Stable
Comparator Or Baseline
Other M(tmhd)ₙ compounds (Cr, Cu, Fe, Mn, Ni) also found to be stable under same conditions
Quantified Difference
No decomposition observed under the investigated experimental conditions.
Conditions
Temperatures between 341 and 412 K at ambient pressure
Why This Matters
Demonstrated stability in the critical temperature range for vaporization ensures Al(tmhd)₃ is a robust precursor for reproducible and high-quality CVD film growth, minimizing process variability.
CVDThermal StabilityPrecursor Lifetime
[1] M. Aslam Siddiqi, Rehan A. Siddiqui, and Burak Atakan. (2010). Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)ₙ] Compounds. Journal of Chemical & Engineering Data, 55(6), 2149–2154. View Source
Application Scenarios for Al(tmhd)₃
Low-Temperature Crystalline Al₂O₃ Deposition
Leveraging the direct comparative evidence that Al(tmhd)₃ yields crystalline Al₂O₃ films at low temperatures where Al(acac)₃ produces amorphous films [1]. This scenario is ideal for applications requiring a specific crystal phase of alumina directly from the deposition process, such as in wear-resistant coatings on cemented carbide cutting tools, where crystalline Al₂O₃ phases (e.g., alpha or kappa) are known to provide superior hardness and thermal stability. Using Al(tmhd)₃ can eliminate the need for a high-temperature post-deposition anneal, simplifying the manufacturing workflow and reducing thermal budget on the substrate.
Vapor Deposition on Temperature-Sensitive Substrates
This scenario is justified by the quantitative TGA data showing that Al(tmhd)₃ has a ~10 °C lower onset of weight loss compared to Al(acac)₃ [1]. This property is critical when depositing Al₂O₃ layers on substrates with limited thermal stability, such as certain polymers, flexible electronics, or pre-processed semiconductor devices with shallow junctions. The lower volatilization temperature of Al(tmhd)₃ enables the use of lower substrate temperatures, helping to prevent damage or degradation to the underlying materials during the film growth process.
CVD/ALD for Safety-Constrained Facilities
The key differentiator here is the supporting evidence of Al(tmhd)₃'s non-pyrophoric, air-stable solid nature, which is a stark contrast to the widely used, pyrophoric liquid trimethylaluminum (TMA) [1]. This scenario applies to research laboratories, pilot lines, and small-to-medium enterprises (SMEs) that may lack the extensive and costly safety infrastructure (e.g., specialized gas cabinets, purged delivery systems, rigorous exhaust scrubbing) required for handling TMA. Al(tmhd)₃ allows these facilities to safely conduct advanced ALD and CVD research and small-scale production of Al₂O₃ films without the prohibitive overhead associated with pyrophoric precursors.
High Precursor Flux and Efficiency
Supported by the class-level inference that M(tmhd)₃ complexes possess a sublimation enthalpy 1-7% lower than their M(acac)₃ counterparts [1], this scenario is for CVD applications where maximizing precursor delivery rate is paramount. A lower ΔH_sub implies a higher vapor pressure at a given temperature, enabling more efficient precursor transport from the bubbler or sublimator to the deposition chamber. This can lead to higher deposition rates or the ability to achieve the same growth rate with a lower source temperature, improving process efficiency and potentially reducing precursor waste.
Application
Selection Property
Validation Focus
Low-temperature crystalline Al₂O₃
As-deposited crystallinity capability
Verify crystal phase without post-anneal
Temperature-sensitive substrate coating
Lower reported onset volatilization temperature
Assess substrate thermal budget compatibility
Safety-constrained facilities
Air-stable, non-pyrophoric solid form
Confirm safe handling and storage integration
High precursor flux processes
Class-level lower sublimation enthalpy
Evaluate vapor pressure and delivery rate efficiency
[1] A. Devi, S.A. Shivashankar, and A.G. Samuelson. (2002). MOCVD of aluminium oxide films using aluminium β-diketonates as precursors. Journal de Physique IV (Proceedings), 12(4), 139-146. View Source
[2] Srinivasrao Shivashankar. (2002). Simultaneous TG/DTA of (a) Al(acac)₃ and (b) Al(thd)₃. Figure 1 from MOCVD of aluminium oxide films using aluminium β-diketonates as precursors (A. Devi et al., J. Phys. IV France, 12(4), 2002). View Source
[3] Jay V. Swarup et al. (2025). Nonpyrophoric alternative to trimethylaluminum for the atomic layer deposition of Al₂O₃. Journal of Vacuum Science & Technology A, 43(2). View Source
[4] R. L. Hilderbrandt, et al. (2000). Substituent effects on the volatility of metal β-diketonates. Advanced Materials for Optics and Electronics, 10(3-5), 169-178. View Source
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